molecular formula C9H9Li B14302174 lithium;prop-1-en-2-ylbenzene CAS No. 112931-02-9

lithium;prop-1-en-2-ylbenzene

Cat. No.: B14302174
CAS No.: 112931-02-9
M. Wt: 124.1 g/mol
InChI Key: NFQXODPLYVVKJI-UHFFFAOYSA-N
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Description

Lithium;prop-1-en-2-ylbenzene (IUPAC name: lithium isopropenylbenzene) is an organolithium compound comprising a lithium cation coordinated to the allylic moiety of isopropenylbenzene (C₆H₅–C(CH₂)=CH₂). This compound is structurally characterized by a benzene ring substituted with a prop-1-en-2-yl group (isopropenyl group), where lithium forms a polar covalent bond with the allylic carbon. Organolithium reagents like this are pivotal in synthetic organic chemistry, particularly in anionic polymerization and as strong bases or nucleophiles in cross-coupling reactions .

The synthesis typically involves transmetallation or direct lithiation of isopropenylbenzene under inert conditions. Its reactivity is influenced by the electron-withdrawing nature of the benzene ring and the resonance stabilization of the allyl-Li bond. Applications include its use in polymer chemistry for initiating styrene-based polymers and in pharmaceutical intermediates where controlled C–C bond formation is critical.

Properties

CAS No.

112931-02-9

Molecular Formula

C9H9Li

Molecular Weight

124.1 g/mol

IUPAC Name

lithium;prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-4,6-7H,1H2,2H3;/q-1;+1

InChI Key

NFQXODPLYVVKJI-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=C)C1=CC=C[C-]=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other compounds with different properties.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Lithium;prop-1-en-2-ylbenzene has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Research in biology may involve the use of this compound to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: In medicine, the compound is investigated for its potential use in drug development and as a treatment for various conditions.

    Industry: Industrial applications include the use of this compound in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by modulating neurotransmitter activity, influencing signal transduction pathways, and altering cellular processes. The specific molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium;prop-1-en-2-ylbenzene belongs to the organolithium family, which includes compounds like phenyllithium (C₆H₅Li), lithium diisopropylamide (LDA), and n-butyllithium (n-BuLi). Below is a comparative analysis of key properties and applications:

Table 1: Comparative Properties of this compound and Analogous Organolithium Compounds

Compound Molecular Formula Reactivity Solubility Stability Primary Applications
This compound C₉H₉Li Moderate (allylic) THF, hydrocarbons Air-sensitive Polymer initiators, nucleophilic substitutions
Phenyllithium C₆H₅Li High (aromatic) Ethers Extremely air-sensitive Arylations, Grignard-like reactions
n-Butyllithium C₄H₉Li Very high Hydrocarbons Pyrophoric Bulk polymerization, deprotonation
Lithium diisopropylamide C₆H₁₄LiN Selective THF, hexane Moderate Deprotonation of weak acids

Key Comparisons:

Reactivity :

  • This compound exhibits moderated reactivity compared to n-BuLi due to resonance stabilization of the allyl-Li bond. Its allylic configuration allows for regioselective additions, unlike the indiscriminate reactivity of n-BuLi .
  • Phenyllithium, with direct Li–C(aryl) bonding, is highly reactive but less selective, favoring electrophilic aromatic substitutions.

Stability: Like most organolithium compounds, this compound is air- and moisture-sensitive but less pyrophoric than n-BuLi. Its stability in etheric solvents (e.g., THF) enables handling under standard Schlenk techniques .

Applications :

  • Unlike LDA, which is used for deprotonation, this compound is tailored for polymerization (e.g., styrene derivatives) and conjugate additions. Its structure mimics styrene, enabling compatibility in copolymer syntheses .

Research Findings and Methodological Insights

For example:

  • SHELXL refinements have been applied to determine bond lengths in phenyllithium complexes, revealing Li–C distances of ~2.3 Å .
  • Mercury CSD facilitates visualization of packing patterns, which could explain the steric effects of the isopropenyl group in this compound compared to less bulky analogs like n-BuLi .

Synonym databases () highlight structural parallels. For instance, "2-methylpropenoic acid" () shares the allylic motif, though its lithium derivative would differ in charge distribution and reactivity.

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